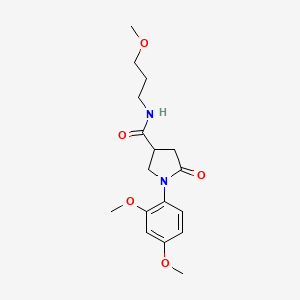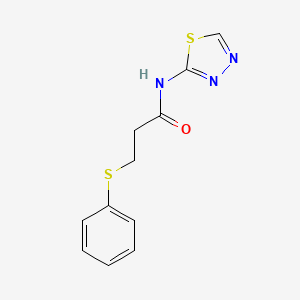
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of a thiadiazole derivative with a phenylsulfanyl group. One common method is the one-pot three-component reaction involving an amine, an aldehyde, and mercaptoacetic acid. This reaction is often carried out on montmorillonite KSF clay as a solid acidic catalyst, which facilitates the formation of the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce various reduced derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with molecular targets and pathways. For instance, its anti-tubercular activity is believed to be due to its affinity for the active site of Shikimate kinase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound fits well into the enzyme’s cavity, inhibiting its function and thereby exerting its antimicrobial effects.
類似化合物との比較
Similar Compounds
2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: This compound has shown significant anti-tubercular activity and shares structural similarities with 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide.
2-amino-5-mercapto-1,3,4-thiadiazole:
Uniqueness
This compound stands out due to its specific combination of a phenylsulfanyl group and a thiadiazole ring, which imparts unique chemical and biological properties. Its potential as an anti-tubercular agent and its ability to undergo diverse chemical reactions make it a valuable compound for further research and development.
特性
分子式 |
C11H11N3OS2 |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
3-phenylsulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11N3OS2/c15-10(13-11-14-12-8-17-11)6-7-16-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15) |
InChIキー |
OLYBUZPSSIQXCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)
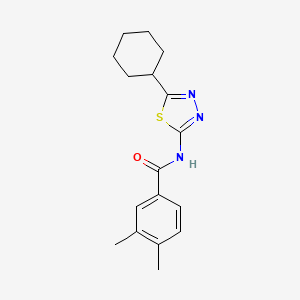
![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
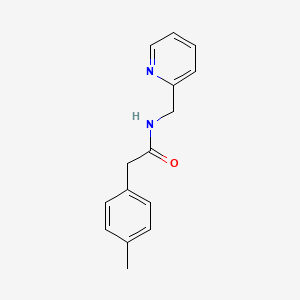
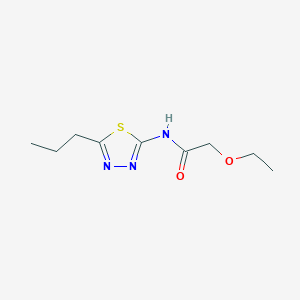
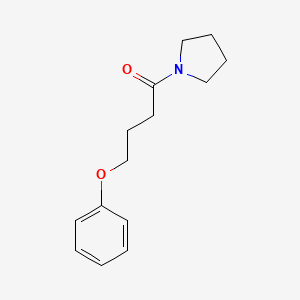
![1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959988.png)

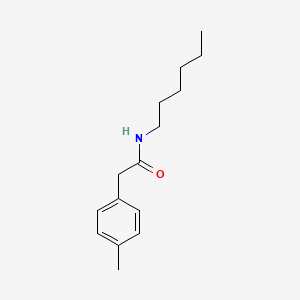
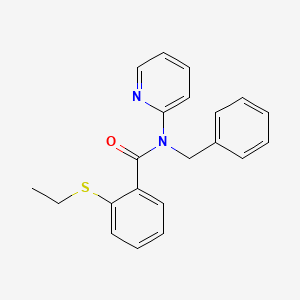
![1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14960021.png)
![2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960028.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14960034.png)
